molecular formula C18H14N2O2 B588699 5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione CAS No. 145161-33-7

5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione

Cat. No.: B588699
CAS No.: 145161-33-7
M. Wt: 290.322
InChI Key: BRYCXXFBTUXJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione is a complex organic compound with the molecular formula C18H14N2O2 and a molecular weight of 290.316 g/mol This compound is characterized by its unique structure, which includes two methyl groups and a dihydrodibenzonaphthyridine core

Preparation Methods

The synthesis of 5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary between different research and industrial laboratories.

Chemical Reactions Analysis

5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for targeted research applications.

Properties

IUPAC Name

5,11-dimethylquinolino[3,2-b]quinoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-19-13-9-5-3-7-11(13)18(22)16-15(19)17(21)12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYCXXFBTUXJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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